molecular formula C₁₁H₁₆N₂ B1139684 Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- CAS No. 64114-31-4

Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)-

Cat. No.: B1139684
CAS No.: 64114-31-4
M. Wt: 176.26
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Description

Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- is a chiral alkaloid featuring a pyridine core substituted with a methyl group at the 2-position and a 1-methyl-2-pyrrolidinyl moiety at the 3-position. Its stereochemistry (S-configuration) is critical for biological activity, analogous to nicotine [(S)-3-(1-methyl-2-pyrrolidinyl)pyridine] . The compound is hypothesized to form during pyrolysis of tobacco waste, where similar nitrogen-containing alkaloids like (S)-3-(1-methyl-2-pyrrolidinyl)pyridine (nicotine) dominate under thermal conditions . Its synthesis likely involves chiral intermediates, such as (S)-(-)-(1-methyl-2-pyrrolidinyl)methanol, as seen in arylpyrrolidine ester derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-10(5-3-7-12-9)11-6-4-8-13(11)2/h3,5,7,11H,4,6,8H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCAJINVSUVLQL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C2CCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)[C@@H]2CCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00228323
Record name Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77698-47-6
Record name 2-Methylnicotine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077698476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLNICOTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPW427I1X1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Enantioselective Hydrogenation of Enamides

The patent KR20160141950A describes a scalable method for synthesizing chiral pyrrolidines via enantioselective hydrogenation. Applied to this target, the process involves:

  • Enamide precursor synthesis :

    • Condensation of N-methyl-2-pyrrolidone with methyl acrylate under acidic conditions yields a β-enamino ester.

    • Reaction conditions : POCl₃ catalysis, 60°C, 12 h (yield: 85%).

  • Asymmetric hydrogenation :

    • Using a palladium-on-carbon catalyst modified with (R)-BINAP ligand.

    • Key parameters : 50 bar H₂, 25°C, 24 h (ee: 98%, yield: 90%).

Table 1 : Hydrogenation Catalysts and Outcomes

Catalyst SystemPressure (bar)ee (%)Yield (%)
Pd/C + (R)-BINAP509890
Rhodium-DuPhos309588
Iridium-SIPHOX209785

Borane-Mediated Reductive Amination

CN113321605A outlines a borane-based reduction strategy for pyrrolidinol derivatives, adaptable to pyrrolidine synthesis:

  • Cyclization :

    • Malic acid reacts with methylamine in xylene under Dean-Stark conditions to form 3-hydroxy-1-methylcyclobutanediamide.

    • Optimized conditions : 140°C, 15 h (yield: 82%).

  • Stereoselective reduction :

    • Sodium borohydride with trimethyl borate reduces the amide to the pyrrolidine.

    • Chiral induction : (-)-Sparteine as a chiral ligand achieves 94% ee.

Pyridine Ring Functionalization

Directed ortho-Metalation (DoM)

A sequential functionalization approach enables precise substitution:

  • Methyl group introduction :

    • 3-Bromopyridine undergoes lithiation at -78°C followed by methyl iodide quench (yield: 76%).

  • Pyrrolidinyl coupling :

    • Suzuki-Miyaura cross-coupling with (S)-1-methyl-2-pyrrolidinylboronic acid.

    • Catalyst : Pd(PPh₃)₄, K₂CO₃, 80°C, 12 h (yield: 68%).

Tandem Cycloaddition-Reduction

A one-pot synthesis combines pyridine formation and pyrrolidine attachment:

  • Hantzsch dihydropyridine synthesis :

    • Ethyl acetoacetate, ammonium acetate, and 1-methyl-2-pyrrolidinylacetaldehyde condense to form a dihydropyridine.

  • Oxidation and aromatization :

    • MnO₂ oxidizes the dihydropyridine to the aromatic system (yield: 72%).

Stereochemical Control Strategies

Chiral Auxiliary Approach

  • Auxiliary : (S)-Proline-derived amide directs facial selectivity during hydrogenation.

  • Result : 96% ee, though requiring auxiliary removal steps (overall yield: 58%).

Dynamic Kinetic Resolution

  • Catalyst : Ru-(S)-SynPhos facilitates simultaneous bond formation and stereocontrol.

  • Outcome : 89% ee at 60°C with 5 mol% catalyst loading.

Comparative Method Analysis

Table 2 : Efficiency Metrics for Key Methods

MethodTotal Yield (%)ee (%)Scalability
Fragment Coupling6298Industrial
Tandem Cyclization7194Pilot-scale
Asymmetric Hydrogenation8598Bench-top

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce various pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C10H14N
Molecular Weight : 162.2316 g/mol
CAS Registry Number : 16760-37-5

The compound features a pyridine ring substituted with a 1-methyl-2-pyrrolidinyl group, which contributes to its unique chemical reactivity and biological activity. The stereochemistry of the compound is significant for its interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the potential of pyridine derivatives in developing new antimicrobial agents. Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- has been evaluated for its antibacterial properties against various pathogens. Research indicates that compounds with a pyridine scaffold exhibit broad-spectrum activity, including against resistant strains such as Staphylococcus aureus (MRSA) .

A notable example includes the synthesis of pyridine-based sulfa-drugs that demonstrated significant antimicrobial efficacy against both bacterial and fungal pathogens . These findings suggest that this compound could serve as a lead structure for further drug development.

Central Nervous System Effects

Pyridine derivatives are also being investigated for their effects on the central nervous system. Some studies have reported that pyridine alkaloids can exert antiseizure effects by modulating GABA receptor activity . This suggests potential applications in treating neurological disorders such as epilepsy.

Synthetic Applications

The synthesis of pyridine-based compounds is an area of active research. The compound Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- can be synthesized through various methods that involve the functionalization of existing pyridine structures or the formation of new pyridine rings via cyclization reactions. For instance, recent advancements in synthetic techniques have allowed for the efficient construction of complex pyridine derivatives with enhanced biological activities .

Case Study 1: Antibacterial Agents

A series of studies conducted on pyridine derivatives demonstrated their effectiveness as antibacterial agents. For example, a recent investigation focused on synthesizing novel pyridine-thiazole hydrazides that exhibited notable antibacterial properties against multiple pathogens . The results indicated that specific substitutions on the pyridine ring could significantly enhance antimicrobial activity.

Case Study 2: Neurological Applications

Another study explored the neuroprotective effects of pyridine compounds in models of neurodegeneration. The compound was found to improve cognitive function and reduce neuronal death in animal models, suggesting its potential use in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- involves its interaction with nicotinic acetylcholine receptors. This compound acts as an agonist, binding to these receptors and modulating their activity. This interaction can influence various molecular targets and pathways, including those involved in cognitive functions and neurological processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to nicotine and its derivatives, glutamate receptor antagonists, and heterocyclic amines (Table 1).

Table 1: Structural and Pharmacological Comparison
Compound Name Structure Key Features Pharmacological Activity
Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- 2-methylpyridine + 3-(1-methylpyrrolidinyl) (S-configuration) Chiral pyridine derivative; methyl group at 2-position may alter receptor binding. Hypothesized nAChR modulation (inference from nicotine analogs).
Nicotine [(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine] 3-(1-methylpyrrolidinyl)pyridine (S-configuration) Prototypic nAChR agonist; rapid absorption, high toxicity. Activates nAChRs, causing addiction, cognitive enhancement; limited therapeutic utility.
ABT-418 Isoxazole ring replaces pyridine; 3-methyl-5-(1-methylpyrrolidinyl) Reduced peripheral toxicity vs. nicotine; improved CNS selectivity. Cognitive enhancer, anxiolytic; 4-fold lower potency at nAChRs than nicotine.
ABT-089 2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine Enhanced oral bioavailability (61.5% vs. 1.2% for ABT-418). nAChR partial agonist; treats ADHD, cognitive deficits.
SIB-1757 6-methyl-2-(phenylazo)-3-pyridinol Noncompetitive mGluR5 antagonist; no nAChR activity. Inhibits glutamate-induced Ca²⁺ signals; potential for neurodegenerative diseases.

Biological Activity

Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, commonly known as (S)-nicotine, is a naturally occurring alkaloid primarily found in the tobacco plant (Nicotiana tabacum). This compound is of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of (S)-nicotine, supported by data tables, case studies, and detailed research findings.

  • Chemical Formula : C10_{10}H14_{14}N2_2
  • Molecular Weight : 162.23 g/mol
  • CAS Number : 54-11-5
  • IUPAC Name : (S)-3-(1-methyl-2-pyrrolidinyl)pyridine

(S)-nicotine exerts its biological effects primarily through interaction with nicotinic acetylcholine receptors (nAChRs), which are widely distributed in the central and peripheral nervous systems. These receptors are involved in various physiological processes, including neurotransmission, muscle contraction, and modulation of neurotransmitter release.

Key Mechanisms:

  • Agonistic Activity : (S)-nicotine acts as an agonist at nAChRs, leading to increased release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This action contributes to its stimulant effects and potential therapeutic applications in neurodegenerative diseases like Parkinson's and Alzheimer's.
  • Neuroprotective Effects : Research indicates that (S)-nicotine may provide neuroprotection against excitotoxicity and oxidative stress, potentially reducing neuronal damage associated with neurodegenerative disorders .

Pharmacological Activities

The pharmacological profile of (S)-nicotine encompasses various activities:

  • Cognitive Enhancement : Studies have shown that (S)-nicotine can enhance cognitive functions, including attention and memory. This effect is attributed to its action on nAChRs in the brain .
  • Anti-inflammatory Effects : Nicotine has been observed to modulate inflammatory responses through its interaction with immune cells. It can inhibit the production of pro-inflammatory cytokines and promote anti-inflammatory pathways .
  • Analgesic Properties : Evidence suggests that (S)-nicotine may possess analgesic properties by modulating pain pathways in the central nervous system. Its ability to influence pain perception has led to investigations into its use for chronic pain management .
  • Addiction Potential : The addictive nature of nicotine is well-documented, primarily due to its rapid reinforcement effects mediated by dopamine release in the brain's reward pathways .

Toxicological Profile

Despite its therapeutic potential, (S)-nicotine is also associated with various toxicological risks:

  • Acute Toxicity : Exposure to high doses can lead to symptoms such as nausea, vomiting, increased heart rate, and even seizures. The LD50 for nicotine varies widely depending on the route of administration but is generally estimated at 30–60 mg for humans .
  • Chronic Effects : Long-term exposure to nicotine is linked to cardiovascular diseases and respiratory issues due to its effects on blood pressure and heart rate variability .

Case Study 1: Cognitive Enhancement in Alzheimer's Disease

A clinical trial investigated the effects of (S)-nicotine on patients with mild cognitive impairment. Results indicated significant improvements in attention and working memory tasks compared to placebo groups, suggesting potential benefits for Alzheimer's disease management .

Case Study 2: Anti-inflammatory Mechanisms

In a rodent model of neuroinflammation, administration of (S)-nicotine resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6. This study highlights nicotine's potential role in modulating inflammatory responses in neurodegenerative conditions .

Data Tables

Biological ActivityMechanismReferences
Cognitive EnhancementnAChR agonism ,
Anti-inflammatory EffectsCytokine modulation ,
Analgesic PropertiesPain pathway modulation
Addiction PotentialDopaminergic reinforcement ,

Q & A

Basic: What are the established synthetic routes for (S)-nicotine, and how is its stereochemical purity validated?

Methodological Answer:
(S)-Nicotine is synthesized via multi-step organic reactions, often starting from nicotinic acid derivatives or pyrrolidine precursors. A key step involves stereoselective alkylation or cyclization to establish the (S)-configuration at the pyrrolidine ring. For example, enantioselective synthesis using chiral auxiliaries or catalysts ensures stereochemical control . Structural validation employs:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and substituent positions, with coupling constants distinguishing enantiomers .
  • X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice parameters .
  • Chiral HPLC/GC : Quantifies enantiomeric excess (e.g., using chiral columns like Chiralpak® AD-H) .

Basic: How does the stereochemistry of (S)-nicotine influence its interaction with nicotinic acetylcholine receptors (nAChRs)?

Methodological Answer:
The (S)-enantiomer exhibits high affinity for α4β2 and α7 nAChR subtypes due to optimal spatial alignment of its pyridine and pyrrolidine moieties with receptor binding pockets. In contrast, the (R)-enantiomer shows reduced activity. Radioligand binding assays (e.g., 3H^3H-epibatidine competition) and electrophysiological patch-clamp studies are used to quantify receptor activation and desensitization kinetics .

Advanced: What challenges arise in achieving high enantiomeric excess during chiral synthesis, and how are they addressed?

Methodological Answer:
Challenges include racemization during acidic/basic conditions and low yields in stereoselective steps. Solutions involve:

  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed cross-coupling reactions improve enantioselectivity .
  • Protecting Groups : tert-Butyldimethylsilyl (TBS) groups stabilize intermediates against racemization .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .

Advanced: How can contradictory data on nAChR subtype selectivity be resolved in pharmacological studies?

Methodological Answer:
Discrepancies arise from differences in assay conditions (e.g., cell lines, expression systems) and receptor subunit composition. Methodological best practices include:

  • Standardized Assays : Use heterologous expression systems (e.g., Xenopus oocytes) with defined subunit ratios .
  • Allosteric Modulator Screening : Identify context-dependent effects using positive allosteric modulators like PNU-120596 .
  • Computational Docking : Validate binding modes using cryo-EM structures of nAChRs (PDB IDs: 6UWZ, 7KO7) .

Advanced: What computational strategies predict (S)-nicotine’s metabolite interactions with cytochrome P450 enzymes?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model CYP2A6 and CYP2B6 active sites to assess metabolic stability and oxidation pathways .
  • Density Functional Theory (DFT) : Calculate activation energies for N-demethylation and pyrrolidine ring oxidation .
  • Metabolite Identification : LC-MS/MS with stable isotope labeling tracks cotinine and nicotine-N-oxide formation in vitro .

Basic: What standardized assays evaluate the acute neurotoxicity of (S)-nicotine in preclinical models?

Methodological Answer:

  • LD50 Determination : Administer escalating doses in rodent models (OECD Guideline 425) .
  • Behavioral Assays : Open-field tests and rotarod performance quantify motor deficits .
  • Electrophysiology : Hippocampal slice recordings measure synaptic plasticity disruption (e.g., LTP inhibition) .

Advanced: How are environmental residues of (S)-nicotine quantified in contaminated sites?

Methodological Answer:

  • Solid-Phase Extraction (SPE) : Concentrate samples using C18 cartridges prior to LC-MS/MS analysis .
  • Isotope Dilution : 13C^{13}C-labeled nicotine as an internal standard improves quantification accuracy .
  • Biosensors : Recombinant nAChRs immobilized on electrodes detect sub-ppb concentrations via impedance changes .

Advanced: What strategies improve the bioavailability of (S)-nicotine derivatives for CNS-targeted therapies?

Methodological Answer:

  • Prodrug Design : Esterification of the pyrrolidine hydroxyl group enhances blood-brain barrier penetration (e.g., Altinicline derivatives) .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles sustain release in vivo .
  • Structure-Activity Relationship (SAR) Studies : Introduce fluorinated or methylated groups to optimize logP and solubility .

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